![molecular formula C25H31NO10 B1501359 Naloxol 3-beta-D-Glucuronide](/img/structure/B1501359.png)
Naloxol 3-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naloxol 3-beta-D-Glucuronide is a useful research compound. Its molecular formula is C25H31NO10 and its molecular weight is 505.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Naloxol 3-beta-D-Glucuronide exhibits unique pharmacological properties that make it a subject of interest in opioid-related research:
- Opioid Receptor Antagonism : As a metabolite of naloxone, this compound acts as an antagonist at the μ-opioid receptor. This property is crucial for reversing opioid effects, particularly in cases of overdose or opioid-induced constipation (OIC) .
- Bioavailability and Metabolism : The compound undergoes extensive first-pass metabolism, resulting in low systemic bioavailability when administered orally. However, its glucuronidation enhances its solubility and potential efficacy in specific formulations .
Opioid-Induced Constipation (OIC)
This compound has been investigated as a treatment for OIC, a common side effect of opioid therapy. In clinical trials, sustained-release formulations containing naloxone have demonstrated efficacy in alleviating constipation without precipitating withdrawal symptoms:
- Clinical Study Findings : A Phase II study evaluated a sustained-release naloxone capsule in patients with OIC. Results indicated significant improvements in bowel function without increasing pain levels or inducing withdrawal .
Pain Management
The combination of prolonged-release formulations of oxycodone and naloxone (OXN) has shown promise in pain management while mitigating adverse gastrointestinal effects:
- Efficacy Comparisons : Studies indicate that OXN provides effective analgesia with improved bowel function compared to oxycodone alone. This combination allows for higher doses of opioids while minimizing the risk of OIC .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:
Parameter | Value |
---|---|
Half-life (t½) | Variable; influenced by formulation |
Cmax | Dependent on the route of administration |
AUC (Area Under Curve) | Significantly altered by food intake and formulation type |
Research indicates that food can enhance the bioavailability of naloxone and its glucuronides, suggesting that administration conditions should be considered in clinical settings .
Bioequivalence Studies
Bioequivalence studies have been conducted to compare different formulations of naloxone and its glucuronides:
- A study comparing various formulations demonstrated that bioequivalence was achieved concerning AUC and Cmax parameters, indicating consistent absorption profiles across formulations .
Clinical Efficacy Trials
Clinical trials assessing the efficacy of naloxol in treating OIC have provided valuable insights:
属性
分子式 |
C25H31NO10 |
---|---|
分子量 |
505.5 g/mol |
IUPAC 名称 |
(3S,4S,5S,6S)-6-[[(4R,4aS,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H31NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,12,14,16-18,20-21,23,27-30,33H,1,5-10H2,(H,31,32)/t12?,14-,16+,17+,18+,20?,21+,23-,24+,25-/m1/s1 |
InChI 键 |
OZQAAEZUQYITNF-WCGJYXGZSA-N |
手性 SMILES |
C=CCN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@H]([C@H]([C@@H](C(O6)C(=O)O)O)O)O)O4)O)O |
规范 SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。